Ammonium

Description

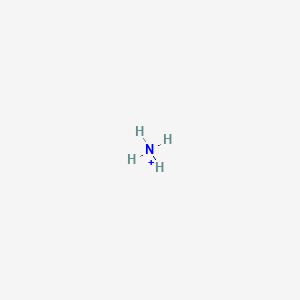

Structure

3D Structure

Propriétés

IUPAC Name |

azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043974 | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 mg/mL at 20 °C | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14798-03-9, 15194-15-7, 92075-50-8 | |

| Record name | Ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14798-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidogen, ion(1+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015194157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen tetrahydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092075508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S68520I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ammonium in Environmental Biogeochemistry

Global Nitrogen Cycle Dynamics and Ammonium (B1175870) Intermediates The global nitrogen cycle involves a series of microbial-driven transformations that move nitrogen through the atmosphere, lithosphere, hydrosphere, and biosphere. This compound is a key intermediate in several of these critical processes, linking atmospheric nitrogen to biologically available forms and facilitating the conversion of organic nitrogen back into inorganic forms.researchgate.netwikipedia.orglibretexts.org

Nitrification Processes Nitrification is a crucial aerobic process in the nitrogen cycle where this compound (NH₄⁺) or ammonia (B1221849) (NH₃) is sequentially oxidized to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻).researchgate.netwikipedia.orglibretexts.orglibretexts.orgwikipedia.orgvlsci.comnih.govThis process is primarily carried out by distinct groups of chemolithoautotrophic microorganisms that obtain energy from these oxidation reactions.libretexts.orgwikipedia.orgwikipedia.org

Aerobic Ammonia Oxidation by Bacteria and Archaea The first step of nitrification, the oxidation of ammonia (NH₃) to nitrite (NO₂⁻), is performed by two main groups of microorganisms: ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).libretexts.orgwikipedia.orgnih.govwikipedia.orgnih.govoup.comThis step is often considered the rate-limiting step of nitrification.libretexts.orgwikipedia.org

In AOB, the oxidation of ammonia to hydroxylamine (B1172632) (NH₂OH) is catalyzed by the enzyme Ammonia Monooxygenase (AMO). libretexts.orgwikipedia.orgwikipedia.orgoup.com Hydroxylamine is then further oxidized to nitrite by Hydroxylamine Oxidoreductase (HAO). libretexts.orgwikipedia.orgwikipedia.orgoup.com Key genera of AOB include Nitrosomonas, Nitrosococcus, and Nitrosospira. libretexts.orgwikipedia.orgwikipedia.org

AOA, belonging to the phylum Thaumarchaeota, also perform ammonia oxidation. nih.govresearchgate.net While AMO activity has been demonstrated in AOA, the subsequent steps, particularly the enzyme responsible for oxidizing hydroxylamine to nitrite, were initially less clear compared to AOB. researchgate.netresearchgate.net Research indicates that AOA also produce hydroxylamine via AMO. researchgate.net AOA are often more abundant than AOB in certain environments, such as marine systems and some soils, and are known for their high affinity for ammonia, suggesting a niche in oligotrophic (low-ammonium) conditions. nih.govoup.comnih.gov

Research comparing AOA and AOB has shown differences in their substrate affinities and ecological niches. AOB generally have higher half-saturation constants () for ammonia compared to AOA and comammox Nitrospira, indicating a lower substrate affinity. oup.com Studies have investigated the responses of AOB like Nitrosomonas europaea and Nitrosospira briensis to fluctuations in ammonia concentrations, showing differences in their recovery and activity. oup.com

Nitrite Oxidation The second step of nitrification involves the oxidation of nitrite (NO₂⁻) to nitrate (NO₃⁻).libretexts.orgwikipedia.orgvlsci.comnih.govThis process is carried out by a distinct group of microorganisms known as nitrite-oxidizing bacteria (NOB).libretexts.orgwikipedia.orgnih.govnih.govImportant genera of NOB include Nitrobacter and Nitrospira.libretexts.orgnih.govNitrite oxidation is catalyzed by the enzyme Nitrite Oxidoreductase (NXR).wikipedia.orgtandfonline.com

NOB were traditionally considered physiologically restricted organisms, but recent research has revealed a greater diversity and physiological versatility, including adaptations to low-oxygen conditions in marine oxygen minimum zones. nih.govoup.comprinceton.educarnegiescience.edu Studies in the Southern Ocean, for example, have shown that nitrite oxidation rates can be lower than this compound oxidation rates, suggesting that nitrite oxidation can be the rate-limiting step for nitrification in certain environments. copernicus.org Research also indicates that NOB may require a minimum nitrite concentration to efficiently produce nitrate. copernicus.org

Data on nitrite oxidation rates and substrate affinities can provide insights into the kinetics of this process. For instance, studies have reported half-saturation constants for nitrite oxidation in marine NOB, indicating their affinity for nitrite. princeton.educopernicus.org

| Parameter | Value Range (Example) | Environment (Example) | Source |

| Nitrite Oxidation Half-Saturation Constant () | 134-403 nM | Southern Ocean | copernicus.org |

| Nitrite Oxidation Half-Saturation Constant () | 0.254 ± 0.161 µM | Marine Oxygen Depleted Zone | princeton.edu |

| Optimum pH for Nitrite Oxidation | 7.5 | Aquaculture Water | researchgate.net |

| Optimum Temperature for Nitrite Oxidation | 27-30 °C | Aquaculture Water | researchgate.net |

Complete Ammonia Oxidation (Comammox) A significant breakthrough in nitrification research was the discovery of microorganisms capable of performing complete ammonia oxidation (Comammox), converting ammonia all the way to nitrate within a single organism.wikipedia.orgnih.govtandfonline.comwikipedia.orgnih.govThis ability was found within the genus Nitrospira, which was previously only known to contain NOB.tandfonline.comwikipedia.organr.frNitrospira inopinata was the first comammox bacterium to be isolated in pure culture.tandfonline.comwikipedia.org

Comammox organisms possess the genetic machinery for both ammonia oxidation (encoding AMO and HAO) and nitrite oxidation (encoding NXR). tandfonline.comnih.gov Genomic analysis of comammox Nitrospira shows that their AMO enzymes are phylogenetically distinct from those in canonical AOB and AOA. nih.govtandfonline.com

Research on comammox bacteria, particularly Nitrospira inopinata, suggests they can have a high affinity for ammonia, potentially competing with AOA in oligotrophic environments. oup.comnih.govtandfonline.combiorxiv.org However, studies also indicate that comammox Nitrospira are not strictly oligotrophic and can be abundant and active in both oligotrophic and copiotrophic (nutrient-rich) conditions, with different clades showing varied ecological preferences in soils. tandfonline.com

Comammox bacteria have been detected in a wide range of environments, including soils, freshwater and brackish sediments, and wastewater and drinking water treatment plants. anr.frbiorxiv.orgfrontiersin.orgnih.gov Their contribution to nitrification in these systems is an active area of research. Studies in aquaculture systems, for example, have shown that comammox Nitrospira can be present in high abundance and play a significant role in nitrification, especially in eutrophic conditions. frontiersin.org

Research findings on comammox bacteria continue to expand our understanding of the nitrogen cycle. For instance, recent work has shown that some comammox bacteria can utilize guanidine, a nitrogen-rich organic compound, as a source of energy and nitrogen, highlighting their metabolic versatility. eurekalert.org

Denitrification and Dissimilatory Nitrate Reduction to this compound (DNRA)

Denitrification and Dissimilatory Nitrate Reduction to this compound (DNRA) are two primary anaerobic respiration processes where microorganisms utilize nitrate (NO₃⁻) or nitrite (NO₂⁻) as electron acceptors. While both processes involve the reduction of oxidized nitrogen species, their end products and ecological consequences differ significantly wikipedia.orgnih.gov. Denitrification converts nitrate sequentially to nitrite, nitric oxide (NO), nitrous oxide (N₂O), and ultimately to dinitrogen gas (N₂) researchgate.net. This process results in the removal of reactive nitrogen from the ecosystem in a gaseous form wikipedia.orgnih.gov.

In contrast, DNRA reduces nitrate or nitrite to this compound (NH₄⁺) wikipedia.orgmdpi.com. This pathway conserves nitrogen within the ecosystem in a bioavailable dissolved form, making it accessible for uptake by plants and microorganisms wikipedia.orgnih.govacs.org. DNRA typically involves a two-step reduction: nitrate to nitrite, often catalyzed by periplasmic nitrate reductase (Nap) or membrane-bound nitrate reductase (Nar), and then nitrite to this compound, primarily mediated by cytochrome c nitrite reductase (NrfA) wikipedia.orgcdnsciencepub.comasm.org. Some studies suggest alternative enzymes can also be involved asm.org.

Denitrification and DNRA compete for available nitrate and nitrite in anaerobic environments wikipedia.orgnih.gov. The relative importance of these two pathways is influenced by environmental factors, including the ratio of available organic carbon (electron donor) to nitrate (electron acceptor), oxygen concentration, and sulfide (B99878) levels wikipedia.orgnih.govmdpi.commdpi.com. High carbon loads and high sulfate (B86663) reduction rates often favor DNRA over denitrification, particularly in environments like coastal or river runoff areas and unvegetated subtidal sediments wikipedia.org. While DNRA is often considered an anaerobic process, some studies have observed it occurring under aerobic conditions in specific microorganisms like Pseudomonas putida mdpi.comnih.gov.

Research findings indicate that DNRA can be a major nitrogen pathway, accounting for a significant portion of nitrate reduction in various ecosystems. For example, measurements in 55 coastal sites revealed that DNRA contributed to over 30% of nitrate reduction at 26 sites and was the dominant pathway at more than one-third of the sites tos.org. The balance between denitrification and DNRA is crucial for predicting eutrophication trajectories, as DNRA retains reactive nitrogen while denitrification removes it tos.org.

Data on the relative importance of DNRA versus denitrification can vary depending on the ecosystem and environmental conditions. A study comparing the two processes in coastal sites found the following distribution:

| Ecosystem Type | DNRA Contribution (% of Nitrate Reduction) | Denitrification Contribution (% of Nitrate Reduction) |

| Coastal Sites | >30% at 26 out of 55 sites tos.org | Dominant at less than two-thirds of sites tos.org |

| Coastal Sites | Dominant at > one-third of sites tos.org |

Studies have also shown that conditions such as high sulfide concentrations can enhance DNRA while inhibiting nitrification and denitrification wikipedia.org. Conversely, increasing nitrate concentrations can stimulate denitrification but not necessarily enhance DNRA, shifting the balance between the two processes researchgate.net.

Anaerobic this compound Oxidation (Anammox)

Anaerobic this compound Oxidation (Anammox) is a globally significant microbial process in the nitrogen cycle where this compound (NH₄⁺) is directly oxidized to dinitrogen gas (N₂) under anaerobic conditions, using nitrite (NO₂⁻) as the electron acceptor mdpi.comwikipedia.orgresearchgate.net. This process is carried out by a specialized group of chemolithoautotrophic bacteria mdpi.com. The discovery of anammox significantly altered the understanding of the biological nitrogen cycle, revealing a direct pathway for nitrogen gas production that bypasses traditional nitrification and denitrification steps wikipedia.org.

This process is considered more energy-efficient and environmentally friendly compared to conventional nitrification-denitrification, as it does not require organic carbon and consumes significantly less oxygen mdpi.commdpi.com.

Microbial Ecology of Anammox Organisms

Anammox bacteria belong to the bacterial phylum Planctomycetota, specifically within the order "Candidatus Brocadiales" wikipedia.orgnih.govnih.gov. Five main genera have been identified: "Candidatus Brocadia," "Candidatus Kuenenia," "Candidatus Anammoxoglobus," "Candidatus Jettenia," and "Candidatus Scalindua" nih.govnih.gov. These organisms are found in a wide variety of natural and engineered anaerobic environments, including marine sediments, freshwater systems, soils, and wastewater treatment plants mdpi.comwikipedia.orgresearchgate.netnih.gov.

The distribution and diversity of anammox bacteria are influenced by various environmental factors, including temperature, pH, dissolved oxygen, substrate concentrations (this compound and nitrite), organic matter content, and salinity mdpi.commdpi.comnih.govtandfonline.comfrontiersin.org. Anammox bacteria are strict anaerobes and are highly sensitive to oxygen mdpi.commdpi.com. They thrive in anoxic or suboxic conditions where both this compound and nitrite are present researchgate.net.

Different genera of anammox bacteria tend to dominate in specific environments. For instance, "Candidatus Scalindua" is often found to be dominant in marine environments and high-salinity conditions, exhibiting high tolerance and adaptability to salinity nih.govtandfonline.com. In terrestrial systems, such as soils and wetlands, genera like "Candidatus Kuenenia," "Candidatus Brocadia," and "Candidatus Jettenia" are commonly detected tandfonline.comfrontiersin.org. Studies have also identified potential novel anammox clades in various environments, suggesting a greater diversity than currently recognized nih.govnih.govfrontiersin.org.

The abundance of anammox bacteria can vary significantly across different ecosystems. For example, the abundance of anammox bacterial 16S rRNA genes in sediments from the north marginal seas of China ranged between 3.95 × 10⁵ and 9.21 × 10⁵ copies per gram of wet sediment nih.gov. Temperature and this compound concentration have been highlighted as important limiting factors for benthic anammox activity in deep-ocean sediments frontiersin.org.

Physiological and Biochemical Mechanisms of Anammox

The anammox process occurs within a specialized intracellular membrane-bound compartment called the anammoxosome, which is a unique feature of anammox bacteria wikipedia.orgoup.comresearchgate.net. The membrane of the anammoxosome is rich in unique ladderane lipids, which are thought to protect the cell from toxic intermediates produced during the reaction, such as hydrazine (B178648) wikipedia.orgoup.com.

The biochemical mechanism of anammox involves a series of enzymatic reactions. While the exact pathway has been refined over time, a widely accepted mechanism involves the following key steps:

Nitrite (NO₂⁻) is reduced to nitric oxide (NO) by nitrite reductase (Nir) mdpi.comwikipedia.orgnih.govmdpi.comoup.com.

this compound (NH₄⁺) and nitric oxide (NO) are combined to form hydrazine (N₂H₄) by hydrazine synthase (HZS) mdpi.comwikipedia.orgoup.comnih.govmdpi.com.

Hydrazine (N₂H₄) is oxidized to dinitrogen gas (N₂) by hydrazine dehydrogenase (HDH) or a hydrazine-oxidizing enzyme (HZO) wikipedia.orgoup.commdpi.com.

These reactions generate electron equivalents that are used to reduce nitrite and produce a proton motive force across the anammoxosomal membrane, which is then used by ATP synthase to generate ATP wikipedia.orgoup.com. Key enzymes involved in the anammox pathway include nitrite reductase (Nir), hydrazine synthase (HZS), hydrazine dehydrogenase (HDH), and hydrazine oxidoreductase (HAO) mdpi.comwikipedia.orgresearchgate.netmdpi.com. Anammox bacteria are characterized by a high content of cytochrome c type proteins, which are involved in electron transport within the anammoxosome wikipedia.orgresearchgate.net.

While the general pathway is established, research continues to explore variations and the specific roles of different enzymes. For instance, some studies suggest that hydroxylamine (NH₂OH) might be an intermediate in some anammox pathways wikipedia.org.

Emerging Microbial Nitrogen Transformations (e.g., Feammox, Denitrifying Anaerobic Methane (B114726) Oxidation)

Beyond the well-established processes of denitrification, DNRA, and anammox, research has identified emerging microbial nitrogen transformations that also involve this compound or interact with this compound cycling. These processes highlight the complexity and interconnectedness of biogeochemical cycles.

One such emerging process is the coupling of anaerobic methane oxidation with denitrification, often referred to as Denitrifying Anaerobic Methane Oxidation (DAMO) nih.govtandfonline.commdpi.comfrontiersin.org. This process links the carbon and nitrogen cycles by coupling the anaerobic oxidation of methane (CH₄) to the reduction of nitrate or nitrite nih.govmdpi.comfrontiersin.org. DAMO can be mediated by different microorganisms, including "Candidatus Methylomirabilis oxyfera" (a bacterium that reduces nitrite) and "Candidatus Methanoperedens nitroreducens" (an archaeon that reduces nitrate) nih.govfrontiersin.org. These microorganisms can exist in syntrophic relationships with each other and have also been found to co-exist with anammox bacteria nih.gov. The integration of DAMO and anammox processes has the potential for simultaneously removing both methane and nitrogen from environments tandfonline.comresearchgate.net.

Another process that has received attention is Feammox, which involves the anaerobic oxidation of this compound coupled to the reduction of iron(III) (Fe³⁺). While not as extensively studied as anammox or DAMO, Feammox represents a potential pathway for this compound removal in iron-rich anaerobic environments. Some studies suggest that Feammox-like processes could contribute to nitrogen loss in specific ecosystems. The exact mechanisms and the microorganisms responsible for Feammox are still areas of active research.

These emerging pathways, along with others potentially involving the reduction of alternative electron acceptors coupled to methane oxidation tandfonline.comresearchgate.net, underscore the dynamic nature of microbial nitrogen transformations and their impact on this compound availability and cycling in various environments.

This compound in Aquatic Ecosystems

This compound is a key form of dissolved inorganic nitrogen in aquatic ecosystems, playing a crucial role as a nutrient for primary producers like algae and macrophytes epa.gov. Its concentration and dynamics in water bodies and sediments are influenced by a variety of physical, chemical, and biological processes. Elevated concentrations of this compound can lead to significant ecological problems, including eutrophication, oxygen depletion, and toxicity to aquatic organisms, particularly in its unionized form (NH₃) epa.govresearchgate.net.

Dynamics of this compound Accumulation in Sediments

Sediments in aquatic ecosystems are often hotspots for nitrogen cycling processes, including the production and accumulation of this compound frontiersin.orgepa.govoup.com. This compound in sediments primarily originates from the bacterial decomposition (mineralization) of organic matter that settles on the seafloor or lakebed frontiersin.orgepa.govoup.com. This process releases organic nitrogen as this compound epa.govoup.com. Dissimilatory nitrate reduction to this compound (DNRA) also contributes to this compound production in sediments by reducing nitrate and nitrite wikipedia.orgepa.govcopernicus.org.

This compound accumulation is particularly prevalent in anoxic sediments because nitrification, the aerobic oxidation of this compound to nitrite and nitrate, is inhibited under low or absent oxygen conditions epa.gov. The balance between this compound production (mineralization, DNRA) and consumption (nitrification, anammox, uptake by benthic organisms) dictates the net accumulation or release of this compound in sediments.

The dynamics of this compound accumulation in sediments are influenced by several factors:

Organic Matter Loading: Higher inputs of organic matter lead to increased mineralization and thus higher this compound production frontiersin.orgepa.govoup.com.

Redox Conditions: Anoxic conditions favor this compound accumulation by inhibiting nitrification epa.govresearchgate.net. Highly reducing conditions can lead to significant this compound accumulation researchgate.net.

Sediment Properties: Factors like particle size, organic carbon content, and the presence of clay minerals can influence this compound adsorption onto sediment particles, affecting its concentration in porewater researchgate.netlongislandsoundstudy.net. This compound adsorption on sediments can be a significant process, with studies showing that the amount of exchangeable this compound adsorbed on sediments can be twice that measured in porewater researchgate.net. Adsorption coefficients for this compound in sediments have been reported to range from 9.3 to 18 ml/g, correlating well with organic carbon content researchgate.net.

Microbial Activity: The rates of mineralization, DNRA, nitrification, and anammox within the sediment microbial community directly control this compound dynamics frontiersin.orgepa.govcopernicus.org.

Bioturbation: The activity of benthic invertebrates can influence oxygen penetration and solute transport in sediments, affecting the rates and spatial distribution of nitrogen transformations, including this compound dynamics researchgate.net.

Salinity: Changes in salinity can affect this compound adsorption and the distribution of this compound between sediments and the water column researchgate.net. Increased salinity has been shown to decrease this compound adsorption researchgate.net.

Studies in various aquatic environments highlight the importance of sediment this compound dynamics. In coastal freshwater sediments, a significant portion of deposited organic nitrogen is remineralized to this compound researchgate.netd-nb.info. Elevated this compound levels in groundwater have been linked to microbial processes in deltaic sediments, with fermentation and DNRA identified as primary drivers of this compound generation copernicus.org. The accumulation of organic carbon and sulfide in sediments, often associated with activities like aquaculture, can significantly alter nutrient cycling and favor processes like DNRA, leading to nitrogen retention as this compound wikipedia.orgbohrium.com.

Temporal trends in the accumulation of certain this compound-containing compounds, such as Quaternary this compound Compounds (QACs) from wastewater effluent, have also been observed in lake sediments, reflecting historical inputs and incomplete removal during wastewater treatment nih.gov.

Data from a study on coastal freshwater sediment showed the impact of shifting nitrate reduction pathways on dissolved inorganic nitrogen (DIN) flux:

| Dominant Nitrate Reduction Pathway | Net DIN Flux (µmol N cm⁻² yr⁻¹) |

| Denitrification | Near zero researchgate.netd-nb.info |

| DNRA | 133 researchgate.netd-nb.info |

This illustrates how processes influencing this compound concentrations in sediments can directly impact the exchange of nitrogen between sediments and the overlying water column.

Microbial Drivers of this compound Generation and Accumulation in Deltaic Systems

In deltaic systems, microbial processes are central to the generation and accumulation of this compound. The decomposition of organic matter by bacteria in sediments is a primary source of ammonia (NH₃), which exists in equilibrium with this compound (NH₄⁺) in water. epa.goviiar.org This mineralization of organic nitrogen is a key pathway for this compound production. Dissimilatory nitrate reduction, a process where microbes reduce nitrate to this compound, can also contribute to this compound generation, particularly in anoxic conditions. epa.gov

This compound accumulation is especially prevalent in anoxic sediments, as the process of nitrification – the oxidation of ammonia to nitrite and then nitrate – is inhibited in the absence of oxygen. epa.gov This leads to higher concentrations of this compound in these environments.

Influence on Water Quality and Eutrophication

This compound significantly influences water quality, primarily through its role as a nutrient and its potential toxicity to aquatic organisms. At non-toxic concentrations, this compound acts as a nutrient, stimulating microbial and plant production. epa.gov However, elevated concentrations can lead to eutrophication, a process characterized by excessive growth of algae and other aquatic plants. epa.govpalintest.comilec.or.jpmdpi.com This overgrowth can deplete dissolved oxygen in the water as the plant matter decomposes, harming aquatic life and disrupting the ecological balance. epa.govpalintest.comilec.or.jp

The toxicity of ammonia to aquatic organisms is a major concern. epa.govmdpi.comepa.govnih.govmda.state.mn.us The unionized form (NH₃) is generally more toxic to aquatic biota than the ionized form (NH₄⁺). epa.govmdpi.commda.state.mn.us The proportion of toxic unionized ammonia is influenced by water quality parameters, most notably pH and temperature; higher pH and temperature favor the formation of NH₃. epa.govmdpi.commda.state.mn.us High ammonia levels can cause direct toxic effects, including damage to gills and other tissues, leading to physiological stress, increased susceptibility to infections, poor growth, and potentially death in fish and invertebrates. epa.govepa.govnih.govmda.state.mn.usufl.edu Sensitive species, such as certain freshwater mussels, are particularly vulnerable to ammonia. epa.gov

Ammonia also exerts a biochemical oxygen demand (BOD) as bacteria and other microbes consume dissolved oxygen to oxidize ammonia into nitrite and nitrate. epa.gov This process, known as nitrogenous biological oxygen demand (NBOD), can further reduce dissolved oxygen levels, impacting aquatic life. epa.gov

Research findings highlight the impact of this compound on aquatic ecosystems. Studies have shown that lakes with different trophic statuses exhibit varying vulnerabilities to this compound transformation. mdpi.comresearchgate.net The efficiency and velocity of this compound transformation into oxidized compounds are influenced by factors such as total phosphorus and nitrogen concentrations, as well as the natural concentration of this compound. mdpi.comresearchgate.net

Data on this compound concentrations in rivers can indicate trends in water quality. For instance, monitoring in the Ebro River, Spain, over 24 years showed this compound nitrogen levels ranging from 0.1 to 0.6 mg L⁻¹. mdpi.com

Environmental Fate and Transport of this compound in Water Bodies

The environmental fate and transport of this compound in water bodies are governed by a combination of physical, chemical, and biological processes. In water, this compound exists in a dynamic equilibrium with ammonia, influenced by pH and temperature. epa.govmdpi.commda.state.mn.us

Microbial transformations, particularly nitrification and denitrification, are key processes affecting this compound concentrations. Nitrification, the oxidation of this compound to nitrite and nitrate, occurs under aerobic conditions and is carried out by specific groups of bacteria and archaea. epa.govmdpi.com Denitrification, the reduction of nitrate to nitrogen gas, typically occurs in anoxic environments and removes nitrogen from the aquatic system.

This compound can also be removed from the water column through uptake by algae and macrophytes, which utilize it as a nutrient. epa.gov Adsorption to sediments and suspended organic matter is another significant process that can retain this compound within the system. iiar.org

Transport of this compound in water bodies occurs through advection and dispersion. In groundwater systems contaminated with leachate, this compound transport has been observed. aip.org The fate of this compound in such systems can be influenced by factors like the presence of reducing conditions, which can inhibit biological attenuation processes. aip.orgresearchgate.net

Volatilization of ammonia from the water surface to the atmosphere can also occur, particularly from turbulent flows or when pH and temperature are high. epa.goviiar.org

Atmospheric Ammonia Dynamics

Atmospheric ammonia (NH₃) is the most abundant alkaline gas and a significant component of reactive nitrogen in the atmosphere. mdpi.comncsu.edunih.govnih.gov Its dynamics involve emissions from various sources, chemical transformations in the atmosphere, and deposition back to the Earth's surface.

Sources of Ammonia Emissions (Agricultural, Industrial, Vehicular, Volatilization)

Ammonia emissions originate from both natural and anthropogenic sources. iiar.orgmdpi.comncsu.edunih.govapis.ac.ukwikipedia.org The largest source globally is agriculture, primarily from livestock waste (manure and slurries) and the application of synthetic fertilizers. mdpi.comncsu.edunih.govapis.ac.ukwikipedia.org Nitrogen in livestock waste is largely in the form of this compound, which is converted to ammonia through volatilization. wikipedia.org Similarly, nitrogen-based fertilizers like this compound are released as ammonia through volatilization. wikipedia.org Concentrated animal feeding operations (CAFOs) are significant contributors to agricultural ammonia emissions. wikipedia.org

Industrial processes and wastewater treatment plants also release ammonia. iiar.orgwikipedia.org Vehicular emissions, particularly from catalytic converters in petrol cars, are another source, although newer vehicles have seen reduced ammonia emissions due to technological modifications. apis.ac.ukwikipedia.org Volatilization from soils, oceans, and decaying organic matter are natural sources of atmospheric ammonia. iiar.orgmda.state.mn.usncsu.eduwikipedia.org Biomass burning, including forest fires, also contributes to ammonia emissions. ncsu.eduwikipedia.org

Ammonia emissions can vary spatially, with "emission hot-spots" often associated with high-density intensive farming practices. apis.ac.uk Temporal variations are also observed, influenced by agricultural practices and climate, with volatilization being higher in warmer conditions. apis.ac.uk

Atmospheric Chemistry: Secondary Particulate Matter Formation

Ammonia plays a key role in atmospheric chemistry, particularly in the formation of secondary particulate matter (PM). mdpi.comnih.govnoaa.gov Ammonia reacts with acidic species in the atmosphere, such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃), to form fine particles of this compound salts. mdpi.comnih.govwikipedia.orgnoaa.gov These salts, including this compound sulfate ((NH₄)₂SO₄), this compound bisulfate ((NH₄)HSO₄), and this compound nitrate (NH₄NO₃), are collectively known as secondary inorganic aerosols (SIAs). mdpi.comcopernicus.org

The formation of this compound sulfate is generally favored over this compound nitrate due to the lower vapor pressure of sulfuric acid. noaa.govcopernicus.orgmdpi.com However, significant amounts of this compound nitrate can form in regions with low sulfate levels and high ammonia and nitrogen oxide emissions. noaa.gov this compound nitrate is also thermally unstable and exists in dynamic equilibrium with ammonia and nitric acid. noaa.gov

Ammonia aerosols comprise a significant portion of SIAs, accounting for a substantial percentage of the aerosol mass in PM₂.₅ and PM₁₀. mdpi.com The formation of these particles contributes to air pollution, affecting visibility and potentially impacting human health. ncsu.eduwikipedia.org

Ammonia also influences the acidity of aerosols, acting as a buffering agent. nih.govcopernicus.orgcopernicus.org Changes in ammonia emissions can impact aerosol acidity, which in turn affects the formation and partitioning of other secondary inorganic aerosols like sulfate and nitrate. nih.gov

Atmospheric Deposition of Reactive Nitrogen (Wet and Dry Deposition)

Atmospheric deposition is a principal pathway for the exchange of nitrogen between the atmosphere and the Earth's surface. pnas.orgapis.ac.uk Reactive nitrogen, including ammonia and this compound, is returned to the surface through both wet and dry deposition processes. noaa.govpnas.orgapis.ac.uk

Wet deposition occurs when this compound ions, associated with anions like sulfate or nitrate, are incorporated into cloud droplets and precipitation and then deposited in rain or snow. noaa.govapis.ac.uk This process contributes to nitrogen deposition in both nearby and remote ecosystems after long-range transport of the aerosols. apis.ac.uk

Dry deposition involves the direct transfer of gaseous ammonia (NH₃) and particulate this compound (NH₄⁺) from the atmosphere to surfaces like soil, vegetation, and water bodies. noaa.govpnas.orgapis.ac.ukmdpi.comceh.ac.ukcopernicus.org Dry deposition is driven by turbulent and molecular diffusion processes. pnas.org Gaseous ammonia is highly soluble and can be deposited rapidly to various surfaces, with the rate often limited by the transport rate to the surface. ceh.ac.uk Uptake through plant stomata and absorption by dew or water films on leaves are important pathways for ammonia dry deposition. ceh.ac.ukapis.ac.uk

Dry deposition of ammonia is often the largest contributor to nitrogen deposition in many areas, particularly in regions with intensive livestock production, creating deposition "hotspots". mdpi.comcopernicus.org The magnitude of ammonia dry deposition is influenced by factors such as wind speed, temperature, humidity, solar radiation, and the characteristics of the receiving surface. ceh.ac.uk

Elevated nitrogen deposition, including that from ammonia and this compound, can have detrimental effects on sensitive ecosystems, contributing to acidification and eutrophication of terrestrial and aquatic environments, leading to loss of biodiversity. mdpi.comcopernicus.orgroyalsociety.org Dry deposited ammonia can cause direct toxic damage to plant leaves and alter their susceptibility to stress. apis.ac.ukroyalsociety.org

Research indicates that while ammonia emission abatement can reduce NHₓ deposition, the effectiveness can vary, and the response of NHₓ deposition to emission control can range significantly depending on the region. pnas.org Changes in this compound wet deposition can also be influenced by the concentration of acidic components in precipitation. pnas.org

Data on dry deposition rates highlight the impact of emission sources. For example, estimated annual dry deposition rates in areas of intensive dairy production have been found to be significantly higher than in natural landscapes. mdpi.com

Contribution to Regional Air Quality and Climate Change

Atmospheric ammonia (NH₃), which exists in equilibrium with this compound, is a key player in atmospheric chemistry and a major contributor to the formation of fine particulate matter (PM₂.₅). mdpi.comnoaa.govfondationairliquide.comtudublin.ieresearchgate.netwpmucdn.comresearchgate.net Ammonia reacts rapidly with acidic atmospheric components like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) to form this compound salts such as this compound sulfate ((NH₄)₂SO₄), this compound nitrate (NH₄NO₃), and this compound chloride (NH₄Cl). tudublin.ieresearchgate.netwpmucdn.com These this compound-containing particles are a significant fraction of PM₂.₅, impacting regional visibility, cloud condensation nuclei (CCN) activity, and radiative forcing. mdpi.com

This compound nitrate (NH₄NO₃) is a major constituent of fine particulate matter. mdpi.com Its formation and volatilization are influenced by ambient temperature and relative humidity. mdpi.com Studies have shown that elevated ammonia concentrations can suppress the volatilization of this compound nitrate, thereby enhancing the stability of particulate nitrate in PM₂.₅. mdpi.com

While ammonia's role in particle formation is well-established, its impact on climate change is primarily indirect. PM₂.₅ affects the Earth's radiative budget, and thus, the formation of these particles through ammonia reactions contributes to climate forcing. fondationairliquide.com Furthermore, human activities, particularly agriculture, are the largest source of ammonia emissions, significantly altering the atmospheric nitrogen budget. noaa.govfondationairliquide.comgreenpeace.org These emissions have not decreased as significantly as other pollutants in recent decades and may increase in the future due to growing populations and climate change impacts on agriculture and biomass burning. mdpi.com

Ammonia also plays a role in aerosol nucleation events, and studies have observed a positive correlation between the number concentrations of nucleated particles and ammonia in sulfur-rich atmospheres. wpmucdn.com

This compound in Soil Environments

This compound in soil environments is central to nitrogen cycling and has significant implications for soil fertility, nutrient availability, and environmental pollution.

Adsorption and Retention Mechanisms in Diverse Soil Types

This compound (NH₄⁺) is a positively charged cation, which allows it to be adsorbed and retained by negatively charged particles in soil, such as clay minerals and soil organic matter. copernicus.orgndsu.edu This electrostatic interaction is a primary mechanism for this compound retention in soil. ndsu.educornell.edu The cation exchange capacity (CEC) of the soil, which represents the total negative charge, is a measure of the soil's ability to hold onto cations like this compound. ndsu.edu

The retention mechanisms of this compound can vary depending on the soil type and the properties of organic amendments like biochar. For instance, biochar's ability to adsorb this compound is influenced by its production temperature and surface properties. Biochars produced at lower temperatures may retain this compound primarily through electrostatic interactions with oxygen-containing functional groups, while those produced at higher temperatures can retain this compound through physical trapping in pores due to increased surface area and pore volume. cornell.edumdpi.comacs.org Studies on biochar derived from materials like coffee husk and chicken manure have demonstrated significant potential for this compound retention through mechanisms including electrostatic interactions and the formation of precipitates like struvite (NH₄MgPO₄·6H₂O). mdpi.comresearchgate.net

Unlike nitrate (NO₃⁻), which is negatively charged and repelled by negatively charged soil particles, this compound's positive charge causes it to be held on cation exchange sites, limiting its movement through the soil profile. ndsu.eduosu.edu

This compound Leaching and Groundwater Contamination

While this compound is generally less mobile in soil compared to nitrate due to its adsorption to negatively charged soil particles, leaching of this compound can still occur, leading to groundwater contamination. copernicus.orgndsu.eduosu.edu this compound contamination in groundwater is often a consequence of anthropogenic activities, including leaching from organic waste disposal sites like landfills, leaking sewage systems, and the application of fertilizers. mdpi.commdpi.com

Landfill leachate, for example, can contain high concentrations of this compound and organic substances, posing a significant hazard to groundwater and adjacent areas if not contained. mdpi.com High levels of this compound in groundwater can indicate contamination from anthropogenic sources and may be associated with the presence of other pollutants. mdpi.com

Although this compound is less prone to leaching than nitrate, particularly in soils with sufficient cation exchange capacity, it can still move downwards in soils with very high sand content and low organic matter. osu.edu The potential for this compound leaching and groundwater contamination is a critical environmental concern, especially in areas with intensive agricultural practices or inadequate waste management. mdpi.commdpi.com

Microbial Community Responses to Free Ammonia Gradients in Soil

Soil microbial communities play a crucial role in nitrogen cycling, including the transformation of this compound. Gradients in free ammonia (NH₃) concentration in soil can significantly influence the structure and activity of these microbial communities.

Ammonia-oxidizing bacteria (AOB) and archaea (AOA) are key microbial groups responsible for nitrification, the process that converts this compound to nitrite (NO₂⁻) and then to nitrate (NO₃⁻). frontiersin.orgjst.go.jp The abundance and community structure of AOB and AOA can respond differently to environmental factors, including ammonia availability.

Research indicates that ammonia concentration significantly influences the dynamics of microbial communities, with higher ammonia levels potentially leading to a decrease in community richness and diversity while increasing community dissimilarity. asm.org Certain microbial groups, such as Actinobacteriaota, may be more prevalent in environments with elevated ammonia, suggesting adaptation or resilience to ammonia stress. asm.org

Studies have shown that soil microsite differentiation, which can lead to variations in this compound availability, can alter the abundance of AOB. frontiersin.org For example, microsites with higher this compound content, such as those under nitrogen-fixing shrubs, ant nests, and trees (due to higher organic matter), have been associated with higher AOB abundance. frontiersin.org Conversely, AOA may be more competitive under oligotrophic (low nutrient) conditions and exhibit higher resistance to water and nutrient stress, allowing them to perform nitrification in less favorable environments. frontiersin.org

Changes in land use, such as the conversion of natural lands to agriculture, can also impact soil microbial communities and nitrification potential. Studies in farmed lands have shown higher nitrification potential and a tendency for greater AOB abundance compared to natural lands, with shifts in AOB community structure observed. jst.go.jp Elevated nitrogen deposition, which can increase this compound levels, has also been shown to alter the structure and abundance of AOB communities in forest soils. pnas.orgtandfonline.com

Impact on Soil Acidification and Nutrient Cycling

This compound significantly impacts soil acidification and nutrient cycling, primarily through the process of nitrification. When this compound (NH₄⁺) is converted to nitrate (NO₃⁻) by soil microbes during nitrification, hydrogen ions (H⁺) are released, which increases soil acidity. researchgate.netagric.wa.gov.aumdpi.comcropnutrition.comadelaide.edu.au This process is a major contributor to soil acidification, particularly in agricultural systems where this compound-based fertilizers are used extensively. researchgate.netagric.wa.gov.aumdpi.comcropnutrition.comadelaide.edu.au

The extent of acidification is influenced by whether the nitrate produced is taken up by plants or leached from the soil. cropnutrition.comadelaide.edu.au If nitrate is taken up by plants, the net acidification effect is reduced compared to when nitrate is leached, as plants can excrete hydroxide (B78521) ions (OH⁻) or consume H⁺ to maintain charge balance. cropnutrition.comadelaide.edu.au Leaching of nitrate, often accompanied by base cations like calcium, magnesium, and potassium, further contributes to soil acidification by removing buffering capacity. researchgate.netmdpi.com

Soil acidification can have several negative consequences for soil health and nutrient cycling. It can decrease the cation exchange capacity, reducing the soil's ability to retain essential positively charged nutrients, making them more susceptible to leaching. mdpi.com Acidification can also reduce the availability of essential nutrients like phosphorus and molybdenum and increase the solubility of potentially toxic metals like aluminum (Al³⁺) and manganese (Mn²⁺), which can harm plant roots and inhibit nutrient uptake. researchgate.net Furthermore, soil acidity can negatively impact beneficial microbial activity, disrupting nutrient cycling processes. researchgate.net

This compound's role in nutrient cycling extends beyond nitrification. It is a form of nitrogen that plants can absorb directly, and a blend of this compound and nitrate can sometimes increase crop yields compared to relying solely on nitrate. princeton.edu However, high levels of this compound can be toxic to most plants. princeton.edu Maintaining a balance between this compound and nitrate in soil is crucial for both optimal plant nutrition and minimizing environmental pollution. princeton.edu

Interconnections with Other Biogeochemical Cycles

The biogeochemical cycle of nitrogen, in which this compound plays a central role, is intricately interconnected with other major biogeochemical cycles, including those of carbon, sulfur, phosphorus, and water. These interconnections influence the movement, transformation, and availability of elements within ecosystems.

The nitrogen cycle is strongly coupled with the carbon cycle. lumenlearning.compressbooks.pubfiveable.me For example, the decomposition of organic matter by microorganisms, a key process in the carbon cycle, releases organic nitrogen, which is then converted to this compound through ammonification. ndsu.edulumenlearning.compressbooks.pub The availability of nitrogen, including this compound, can influence the rates of carbon cycling processes like decomposition and primary production. pressbooks.pubfiveable.me Carbon-nitrogen coupling in organic matter influences decomposition rates and nutrient availability. fiveable.me

This compound also interacts with the sulfur cycle. In the atmosphere, ammonia reacts with sulfuric acid to form this compound sulfate particles. tudublin.ieresearchgate.netwpmucdn.com In anaerobic environments, processes like sulfammox (anaerobic this compound oxidation coupled to sulfate reduction) highlight the direct links between the nitrogen and sulfur cycles. researchgate.net

The phosphorus cycle is connected through the formation of this compound-containing compounds like struvite (NH₄MgPO₄·6H₂O), which can occur in soils and wastewater treatment systems. mdpi.com Phosphorus runoff, often associated with agricultural practices involving nitrogen and phosphorus fertilizers, can influence aquatic primary productivity and oxygen depletion, demonstrating the coupled impacts of these nutrients. fiveable.me

The water cycle is fundamental to the movement of nitrogen compounds, including this compound and nitrate, through the environment. Water movement through soil profiles drives leaching, transporting dissolved nitrogen to groundwater and surface waters. osu.edulumenlearning.com Altered precipitation patterns due to climate change can impact nutrient leaching and soil erosion, further influencing nitrogen dynamics. fiveable.me

Microbial processes often mediate the interconnections between these cycles. For instance, anaerobic this compound oxidation (anammox), a process where this compound is oxidized using nitrite as the electron acceptor, is a significant pathway for nitrogen loss in anaerobic environments and interacts with the cycles of nitrogen, sulfur, and iron. researchgate.netlibretexts.org Microorganisms involved in nitrification, denitrification, and dissimilatory nitrate reduction to this compound (DNRA) also create complex interactions that influence the availability of this compound and other nitrogen species, linking the nitrogen cycle to the availability of electron acceptors and donors in other biogeochemical cycles. libretexts.org

Human activities, particularly the extensive use of fertilizers and fossil fuel combustion, have significantly altered the balance of these interconnected cycles, leading to environmental issues such as air pollution, water pollution, soil acidification, and climate change. fondationairliquide.comgreenpeace.orgfiveable.memrgscience.com Understanding the complex interactions involving this compound within these biogeochemical cycles is crucial for developing sustainable management strategies to mitigate these environmental impacts.

Coupling of this compound with Carbon Cycling

The cycling of this compound is closely coupled with the carbon cycle in various environmental settings. In many ecosystems, the availability of nitrogen, often in the form of this compound, can influence carbon uptake and metabolism by microorganisms and plants. Soils with large pools of organic carbon and high carbon-to-nitrogen (C:N) ratios are typically associated with nitrogen accumulation. nih.gov This suggests that the availability of organic carbon can influence the retention and dynamics of nitrogen species, including this compound.

In groundwater systems, the metabolic coupling of nitrogen, sulfur, and carbon is driven by microbial activity, with nitrogen cycling processes like nitrification and this compound oxidation, alongside sulfur cycling, playing significant roles. asm.org This highlights the interconnectedness of these elemental cycles mediated by microbial communities.

In oxygen minimum zones (OMZs), coupled carbon, nitrogen, and sulfur cycling are prominent. pnas.org Anaerobic this compound oxidation (anammox), a process that consumes this compound, can be supported by nitrite produced during incomplete denitrification. This coupling can lead to inorganic carbon fixation, further linking the nitrogen and carbon cycles. pnas.org

Furthermore, the breakdown of organic matter, a key process in the carbon cycle, can directly influence this compound availability. In rewetted fens with high iron content, flooding induces iron reduction, which in turn stimulates the iron-mediated breakdown of organic matter. This process is coupled with the mobilization of inorganic carbon, dissolved organic carbon, and this compound. plos.orgnih.gov This demonstrates how the interplay between carbon decomposition and other elemental cycles can directly impact this compound concentrations in pore water.

Influence of Sulfate Reduction on this compound Dynamics

Sulfate reduction, a microbial process occurring under anaerobic conditions, significantly influences this compound dynamics in various environments, particularly in sediments and anoxic waters. Environments characterized by anoxic conditions, lower sulfate levels, and increased this compound concentrations are often associated with the activity of sulfate-reducing bacteria and anaerobic this compound oxidation (anammox). asm.org

In coastal sediments, strong correlations have been observed between dissimilatory nitrite reduction to this compound (DNRA) rates and sulfate reduction rates. oup.com DNRA is a process that converts nitrite or nitrate into this compound, effectively retaining fixed nitrogen within the ecosystem rather than releasing it as nitrogen gas through denitrification. The findings suggest that sulfate-reducing microbial communities can play a role in controlling the potential for DNRA, thereby influencing eutrophication by retaining this compound that might otherwise be removed by denitrification. oup.com

A more direct link between sulfate reduction and this compound oxidation is the process known as Sulfate-reducing anaerobic this compound oxidation (S-Anammox or Sulfammox). This is a novel biological process where this compound is oxidized using sulfate as the electron acceptor under anaerobic conditions, producing solid sulfur and nitrogen gas. researchgate.netresearchgate.netnih.gov This process has been observed in marine sediments and is being explored for wastewater treatment as an alternative to conventional nitrite-dependent anammox. researchgate.netnih.gov Studies have shown that inorganic conditions can be more favorable for S-Anammox activity compared to organic conditions, with higher this compound removal rates observed. nih.gov

Interplay with Iron Geochemistry and Nutrient Mobilization

This compound dynamics are closely intertwined with iron geochemistry, particularly in environments experiencing fluctuating redox conditions. Iron exists in various oxidation states (primarily Fe(II) and Fe(III)) and its transformations are highly sensitive to redox changes. These transformations can directly and indirectly influence the mobility and availability of nutrients, including this compound and phosphorus.

In sediments, biogeochemical reactions involving iron can impact this compound release. Denitrification and dissimilatory nitrate reduction to this compound (DNRA) can lead to the enrichment and release of exchangeable this compound in sediments. researchgate.net These processes are influenced by the redox status and the presence of iron. Furthermore, the reduction of Fe(III) to Fe(II) under anaerobic conditions can lead to the release of adsorbed or co-precipitated substances, including phosphate (B84403), from iron minerals. researchgate.net This iron reduction-driven phosphorus release can be enhanced by increased this compound concentrations, suggesting a complex interaction between the cycles of iron, nitrogen (this compound), and phosphorus. researchgate.net

Research in rewetted fens has provided detailed insights into the interplay between iron and this compound. In drained fens with large pools of iron in the topsoil, rewetting leads to waterlogging and subsequent flooding-induced iron reduction (Fe³⁺ to Fe²⁺). plos.orgnih.govnatuurkennis.nl This process triggers a disproportionate breakdown of organic matter, resulting in the mobilization of iron, inorganic carbon (TIC), dissolved organic carbon (DOC), and this compound into the pore water. plos.orgnih.gov In iron-rich cores subjected to rewetting, this compound accumulated to phytotoxic concentrations of up to 1 mmol L⁻¹. plos.orgnih.gov This mobilization was significantly less pronounced in iron-poor fens, highlighting the critical role of iron content in regulating nutrient release upon rewetting. plos.orgnih.govnatuurkennis.nl

| Substance | Condition (Rewetted Fens) | Concentration Range (Pore Water) | Citation |

|---|---|---|---|

| This compound (NH₄⁺) | Iron-rich cores | Up to 1 mmol L⁻¹ | plos.orgnih.gov |

| Inorganic Carbon (TIC) | Iron-rich cores | > 13 mmol L⁻¹ | plos.orgnih.gov |

| Dissolved Organic Carbon (DOC) | Iron-rich cores | > 16 mmol L⁻¹ | plos.orgnih.gov |

| Iron (Fe) | Iron-rich cores | Sharp increase observed | plos.orgnih.gov |

The concomitant mobilization and sequestration of iron with this compound have also been observed in freshwater sediment treated with high concentrations of copper, further implying interconnectedness between the biogeochemical cycles of these elements under certain contaminant stresses. mdpi.comuq.edu.au

Effects of Contaminants (e.g., Copper) on Nitrogen Cycling Microorganisms

Studies have shown that copper contamination in freshwater sediment mesocosms can lead to significantly reduced nitrate formation near the sediment-water interface. mdpi.comuq.edu.au This reduction in nitrification, the process that converts this compound to nitrate via nitrite, suggests an inhibitory effect of copper on nitrifying microorganisms. Concurrently, increased nitrous oxide (N₂O) emissions from the sediment were observed, indicating a potential shift in nitrogen cycling pathways under copper stress. mdpi.comuq.edu.au

A meta-analysis of studies on copper contamination in cropland soils revealed that copper addition or presence of copper-polluted soil reduced soil potential nitrification by 33.8% and nitrite content by 73.5%. nih.govresearchgate.net This was attributed to reduced soil enzyme activities involved in nitrification and urease, as well as decreased microbial biomass and abundance of ammonia-oxidizing archaea. nih.govresearchgate.net The meta-analysis indicated a concentration-dependent effect: soil potential nitrification was inhibited by 46.5% only when copper concentration was higher than 150 mg kg⁻¹, while low copper concentrations (less than 150 mg kg⁻¹) stimulated soil nitrate levels by 99.0%. nih.govresearchgate.net This highlights the dual nature of copper's effect on nitrogen cycling microorganisms – essential at low concentrations but inhibitory at higher levels.

| Copper Concentration Range (mg kg⁻¹) | Effect on Soil Potential Nitrification | Effect on Soil Nitrate | Citation |

|---|---|---|---|

| < 150 | Not significantly inhibited | Stimulated by 99.0% | nih.govresearchgate.net |

| > 150 | Inhibited by 46.5% | Not specified | nih.govresearchgate.net |

| Overall effect of contamination | Reduced by 33.8% | Not specified | nih.govresearchgate.net |

The impact of copper on nitrogen cycling microorganisms can also be influenced by soil properties. In a mesocosm study, the responses of nitrogen cycling microbial guilds to copper contamination were shaped mostly by soil type, and neither total nor soluble copper could fully explain the observed effects on microbial communities. This suggests that site-specific factors and the complexity of the soil matrix play a crucial role in mediating the effects of contaminants on biogeochemical processes.

Advanced Technologies for Ammonium Management and Resource Recovery

Biological Ammonium (B1175870) Removal Technologies

Biological this compound removal processes leverage the metabolic capabilities of microorganisms to convert nitrogen compounds. The principal biological methods include conventional nitrification-denitrification and the innovative anaerobic this compound oxidation (Anammox) process levapor.com.

Conventional Nitrification-Denitrification Systems

Conventional nitrification-denitrification is a well-established two-step process for nitrogen removal. Nitrification, the initial aerobic phase, involves ammonia-oxidizing bacteria (AOB) converting this compound (NH₄⁺) to nitrite (B80452) (NO₂⁻), followed by nitrite-oxidizing bacteria (NOB) oxidizing nitrite to nitrate (B79036) (NO₃⁻) levapor.combrieflands.comwaterrf.org. This process necessitates dissolved oxygen. Subsequently, denitrification occurs under anoxic conditions, where heterotrophic bacteria reduce nitrate to nitrogen gas (N₂), utilizing organic carbon as an electron donor brieflands.comwaterrf.org.

While effective in nitrogen removal, conventional systems are energy-intensive due to aeration requirements for nitrification and often require supplemental organic carbon for denitrification, particularly when treating wastewaters with low organic content paquesglobal.commdpi.com.

Anaerobic this compound Oxidation (Anammox) Technologies

The Anammox process is a groundbreaking biological pathway that directly converts this compound and nitrite into nitrogen gas in the absence of oxygen sswm.infowikipedia.orgresearchgate.net. This process is mediated by specialized chemoautotrophic bacteria within the Planctomycetota phylum wikipedia.orgresearchgate.net. The core Anammox reaction is summarized as: NH₄⁺ + NO₂⁻ → N₂ + 2H₂O researchgate.net.

Anammox technology presents notable advantages over conventional methods, including reduced energy consumption due to lower aeration needs, elimination of the requirement for an external organic carbon source, and decreased sludge production paquesglobal.comsswm.inforesearchgate.net. These benefits position Anammox as an economically viable and environmentally friendly solution for treating wastewater streams rich in this compound paquesglobal.combalticwaterhub.net.

Process Configurations (One-Stage, Two-Stage, Three-Stage Systems)

Anammox-based processes can be implemented in various configurations, including one-stage, two-stage, and occasionally three-stage systems researchgate.netwikipedia.org. The selection of a specific configuration is influenced by factors such as wastewater characteristics, desired effluent quality, and operational considerations.

One-Stage Systems: In a one-stage configuration, both partial nitritation (conversion of a fraction of this compound to nitrite) and the Anammox reaction occur within a single reactor researchgate.netwikipedia.org. Systems like Oxygen-Limited Autotrophic Nitrification/Denitrification (OLAND) or Completely Autotrophic Nitrogen Removal Over Nitrite (CANON) fall under this category and require precise control of dissolved oxygen to favor AOB while suppressing NOB, thereby creating anoxic zones within the reactor conducive to Anammox bacteria waterrf.orgresearchgate.netnih.govnih.gov.

Two-Stage Systems: Two-stage systems separate the partial nitritation and Anammox processes into distinct reactors waterrf.orgresearchgate.net. The initial reactor is typically operated under aerobic or oxygen-limited conditions to achieve partial nitritation, converting approximately half of the influent this compound to nitrite. The effluent, containing residual this compound and nitrite, is then directed to a second, anaerobic reactor where Anammox bacteria complete the conversion to nitrogen gas waterrf.org. The SHARON-Anammox process is a prominent example of a two-stage system waterrf.orgvannforeningen.no.

Three-Stage Systems: While less common, three-stage systems may integrate additional processes, such as partial denitrification to generate nitrite from nitrate or incorporate tertiary treatment steps researchgate.net.

Reactor Design and Optimization (e.g., MBBR, Biofilm Reactors, Integrated Fixed Film Activated Sludge)

A variety of reactor designs are employed to optimize Anammox process performance and ensure the retention of the slow-growing Anammox bacteria. These designs include Moving Bed Biofilm Reactors (MBBR), various types of biofilm reactors, and Integrated Fixed Film Activated Sludge (IFAS) systems levapor.comwikipedia.orgmdpi.com.

Moving Bed Biofilm Reactors (MBBR): MBBRs utilize small plastic carriers that provide a substantial surface area for the formation of biofilms, supporting the growth and retention of Anammox and other essential microbial populations. This leads to higher biomass concentrations and enhanced process stability.

Biofilm Reactors: Other biofilm-based reactors, where microorganisms are immobilized on a support material, are also widely used for Anammox. These systems are effective in retaining the slow-growing Anammox bacteria, preventing washout and maintaining a stable microbial community.

Integrated Fixed Film Activated Sludge (IFAS): IFAS systems combine suspended activated sludge with fixed biofilm carriers within a single reactor. This configuration can offer distinct advantages for Anammox processes by providing varied environments for aerobic nitrifiers (in the suspended sludge or outer biofilm layers) and anaerobic Anammox bacteria (within the inner biofilm layers) brieflands.combalticwaterhub.net.

Optimization of Anammox reactor design involves careful control of parameters such as hydraulic retention time (HRT), solids retention time (SRT), dissolved oxygen concentration, temperature, and pH to create conditions that favor the activity of Anammox bacteria and their associated microbial community wikipedia.orgbalticwaterhub.netmdpi.com. For instance, Anammox bacteria generally exhibit optimal activity within a temperature range of 30°C to 40°C and a pH range of 6.5 to 8.3 wikipedia.org.

Microbial Community Dynamics in Anammox Systems

The efficiency and stability of Anammox systems are intrinsically linked to the complex interactions and dynamic nature of the microbial community. This community typically comprises Anammox bacteria, AOB, and potentially heterotrophic bacteria capable of denitrification or dissimilatory nitrate reduction to ammonia (B1221849) (DNRA) frontiersin.org.

Advanced techniques, such as metagenomics, are providing valuable insights into the diversity and functional roles of microorganisms within Anammox reactors, enhancing our understanding of community structure and its response to reactor configuration and operational parameters frontiersin.org. Research has explored the presence of denitrification-related genes in heterotrophic populations within Anammox systems, suggesting a potential "nitrite loop" where nitrate produced by Anammox bacteria is converted back to nitrite, thereby supporting further Anammox activity frontiersin.org.

Applications in Industrial and Municipal Wastewater Treatment

Anammox technology has demonstrated particular efficacy in treating high-strength this compound wastewater streams, such as reject water/centrate from anaerobic digesters, landfill leachate, and effluents from certain industrial processes paquesglobal.combalticwaterhub.netmdpi.comworldwaterworks.com. These waste streams are characterized by elevated this compound concentrations and often limited organic carbon, making them well-suited for the autotrophic Anammox process balticwaterhub.net.

While initially focused on high-strength sidestreams, there is growing interest and ongoing research into the application of Anammox for treating lower-strength municipal mainstream wastewater mdpi.comiwaponline.com. This application presents challenges due to lower this compound concentrations and the presence of organic carbon, which can favor the growth of heterotrophic bacteria over the slower-growing Anammox bacteria. Nevertheless, advancements in reactor design and process control are expanding the applicability of Anammox to a broader spectrum of wastewater types mdpi.comiwaponline.com.

Illustrative Data Comparison of Nitrogen Removal Technologies

| Process Configuration | Application Type | Typical Nitrogen Removal Efficiency (%) | Typical Energy Consumption (kWh/kg N removed) | Organic Carbon Requirement |

| Conventional N-DN | Municipal/Industrial | >90 | 1.8 - 2.7 worldwaterworks.com | Required |

| One-Stage Anammox | Sidestream/High-strength | >80 | 0.45 - 0.79 worldwaterworks.com | Not required |

| Two-Stage Anammox | Sidestream/High-strength | >85 | Lower than Conventional | Not required |

Membrane Bioreactors (MBRs) for Nitrogen Removal

Membrane Bioreactors (MBRs) integrate conventional biological treatment with membrane filtration, offering enhanced biomass retention and producing a high-quality effluent. MBRs are widely studied for nitrogen removal, including this compound, through processes like nitrification and denitrification. nsf.govtandfonline.commdpi.com

Research on MBRs for this compound-rich wastewater treatment has focused on optimizing operational parameters such as hydraulic retention time (HRT) and solids retention time (SRT). In one study using a laboratory-scale 2-L MBR treating synthetic wastewater with a high nitrogen concentration (1000 mg nitrogen/L), over 95% this compound removal efficiency was achieved. nih.gov This was accomplished at a 1-day HRT and a 50-day SRT, with a suitable this compound loading rate identified as 0.3 mg nitrogen/mg volatile suspended solids/d. nih.gov

The efficiency of nitrogen removal in MBRs is also influenced by factors like dissolved oxygen (DO) levels and the carbon-to-nitrogen (C:N) ratio of the influent. nsf.gov Studies indicate that maintaining specific DO concentrations can support simultaneous nitrification and denitrification (SND), contributing to nitrogen removal. nsf.gov For instance, a DO concentration of 1.8 mg/L was reported to limit oxygen diffusion into flocs and sustain SND, resulting in 40% nitrogen removal, while modeling predicted higher removal (85%-95%) at a slightly lower DO of around 1.5 mg/L. nsf.gov Optimal DO concentrations for nitrogen removal have been reported in the range of 0.15–0.35 mg/L. nsf.gov

The influent C:N ratio is also critical, with typical ratios for effective nitrogen removal in a two-chamber MBR reported between 5:1 and 10:1. nsf.gov A minimum C:N ratio of 3.5:1–4.5:1 is generally required, and higher removal rates (>90%) have been observed when the C:N ratio exceeds 10:1. nsf.gov

Pilot-scale MBR tests have demonstrated high COD and ammonia removal (above 90%), though total nitrogen removal can be more moderate (above 70%). mdpi.com Increasing SRT beyond 20 days or HRT beyond 8 hours may not significantly enhance nutrient removal and can potentially increase membrane biofouling. mdpi.com

Specialized Bioreactors (e.g., Biological Sand Filters, Fluidized Bed Biofilm Reactors)

Beyond conventional MBRs, specialized bioreactor configurations are employed for this compound removal, often utilizing biofilms for enhanced microbial activity. These include biological sand filters and fluidized bed biofilm reactors (FBBRs). researchgate.netengineering.org.cnconicet.gov.ar

Fluidized sand biofilters have been evaluated for treating intensive aquaculture effluents, demonstrating significant ammonia removal. researchgate.net In one study, full-scale CycloBio® fluidized sand biofilters achieved 86–88% total ammonia nitrogen (TAN) removal when bed growth was controlled. researchgate.net Outlet TAN concentrations were reduced to 0.11 ± 0.04 mg/L. researchgate.net

Fluidized Bed Bioreactors (FBBRs) are characterized by carrier particles that support biofilm growth, offering excellent mixing and mass transfer. engineering.org.cn Studies on circulating fluidized-bed bioreactors (CFBBRs) have shown high nitrogen removal efficiencies, with lab- and pilot-scale systems removing over 80% of nitrogen from municipal and industrial wastewater. engineering.org.cn FBBRs have also been investigated for removing ammonia alongside other pollutants, with some studies reporting over 80% removal efficiency for ammonia, nitrite, and nitrate during the re-maturation phase. conicet.gov.ar Achieving optimal nitrification in FBBRs requires careful control of parameters like dissolved oxygen concentration. conicet.gov.ar

Biofilm-based reactors in general have shown ammonia removal efficiencies varying approximately between 60% and 95%, depending on factors such as the specific system, wastewater type, this compound concentration, and the type of bio-carrier used. researchgate.net Some studies have reported excellent removal rates (around 80% in 24 hours) even with high-strength this compound wastewater (around 360 mg/L) using moving bed biofilm reactors (MBBRs). researchgate.net

Microbial Fuel Cells for Ammonia Oxidation

Microbial Fuel Cells (MFCs) represent an innovative technology that can potentially couple wastewater treatment with energy recovery. Research has explored the use of MFCs for ammonia oxidation, where this compound serves as a fuel source for electricity generation. acs.orgmdpi.comresearchgate.netiwaponline.com

Studies have demonstrated electricity generation from this compound using rotating-cathode MFCs. acs.org The addition of this compound salts resulted in increased current production, suggesting this compound's involvement in electricity generation, either directly or indirectly through microbial processes. acs.org Molecular analyses of these systems have identified the presence of this compound-oxidizing bacteria, such as those related to Nitrosomonas europaea, and denitrifying bacteria on the electrodes. acs.org

MFCs designed for simultaneous anaerobic this compound oxidation (anammox) and electricity generation have shown promising results. mdpi.com In one study, such an MFC achieved over 90% removal efficiency for this compound and nitrite, and over 80% for total nitrogen, with a maximum volumetric nitrogen removal rate of 3.01 ± 0.27 kgN/(m³·d). mdpi.com These systems also demonstrated electricity recovery potential, with a maximum power density of 1308.23 ± 40.38 mW/m³. mdpi.com However, the Coulombic efficiency in these MFCs can be relatively low, suggesting that the anode process may be a bottleneck for energy recovery. mdpi.com

The influence of dissolved oxygen (DO) on the performance of ammonia-oxidation MFCs has also been investigated. researchgate.net Studies indicate that while high this compound conversion rates (up to 99.7%) can be achieved, the output voltage and power density can be affected by DO concentration. researchgate.net Optimal DO levels are crucial for efficient electricity generation, with both excessively high (>6.45 mg/L) and low (<0.5 mg/L) concentrations negatively impacting performance. researchgate.net

Research also explores electrode-assisted ammonia oxidation under anaerobic conditions within MFCs, aiming for energy-independent nitrogen removal. iwaponline.com While electrode-assisted ammonia oxidation and nitrite accumulation have been demonstrated, achieving their dominance over other pathways like ammonia assimilation remains an area for further optimization. iwaponline.com

Physicochemical this compound Removal and Recovery Technologies